molecular formula C24H22ClF3N4O4 B12396029 Fgfr4-IN-9

Fgfr4-IN-9

Cat. No.: B12396029
M. Wt: 522.9 g/mol
InChI Key: WVBQWKJLAMNYMS-UHFFFAOYSA-N
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Description

Fgfr4-IN-9 is a selective inhibitor targeting the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. FGFR4 is particularly significant in the context of cancer research, as its dysregulation is associated with the development and progression of several types of cancer .

Preparation Methods

The synthesis of Fgfr4-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Fgfr4-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Fgfr4-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of FGFR4 in various chemical processes and reactions.

    Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and cellular processes regulated by FGFR4.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases associated with FGFR4 dysregulation.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting FGFR4

Mechanism of Action

Fgfr4-IN-9 exerts its effects by selectively inhibiting the activity of FGFR4. The compound binds to the ATP-binding site of FGFR4, preventing the receptor from phosphorylating its downstream targets. This inhibition disrupts the signaling pathways regulated by FGFR4, leading to reduced cell proliferation, migration, and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway .

Comparison with Similar Compounds

Fgfr4-IN-9 is unique among FGFR inhibitors due to its high selectivity for FGFR4 over other fibroblast growth factor receptors. Similar compounds include:

    Fgfr4-IN-1: Another selective FGFR4 inhibitor with a different chemical structure.

    BLU9931: A potent and selective FGFR4 inhibitor used in cancer research.

    H3B-6527: An FGFR4 inhibitor currently under investigation for its therapeutic potential in cancer treatment.

Compared to these compounds, this compound offers distinct advantages in terms of selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C24H22ClF3N4O4

Molecular Weight

522.9 g/mol

IUPAC Name

N-[3-chloro-2-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]-4,6-dimethylpyrimidin-2-yl]amino]-5-fluorophenyl]prop-2-enamide

InChI

InChI=1S/C24H22ClF3N4O4/c1-6-19(33)31-16-8-13(26)7-15(25)22(16)32-24-29-11(2)23(12(3)30-24)36-10-14-20(27)17(34-4)9-18(35-5)21(14)28/h6-9H,1,10H2,2-5H3,(H,31,33)(H,29,30,32)

InChI Key

WVBQWKJLAMNYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=C(C=C(C=C2Cl)F)NC(=O)C=C)C)OCC3=C(C(=CC(=C3F)OC)OC)F

Origin of Product

United States

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